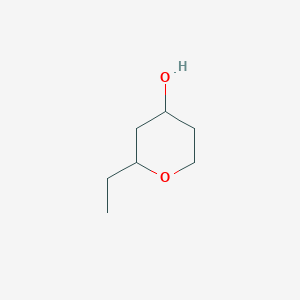

2-Ethyloxan-4-ol

Description

Contextualization of Cyclic Ethers in Organic Chemistry Research

Cyclic ethers, characterized by an oxygen atom incorporated into a ring structure, are fundamental building blocks and functional groups in organic chemistry. They are widely recognized for their diverse applications, ranging from common polar aprotic solvents like tetrahydrofuran (B95107) (THF) to essential structural components in natural products and pharmaceuticals fiveable.menih.govyoutube.com. The stability and reactivity of cyclic ethers are influenced by ring size and substitution patterns, making them versatile substrates for various chemical transformations. Six-membered cyclic ethers, such as tetrahydropyran (B127337) (oxane), are particularly prevalent and are found in a vast number of biologically active compounds, including polyether antibiotics and marine toxins ntu.edu.sgrsc.orgbeilstein-journals.org. Their presence in these molecules often contributes to their unique biological activities and physical properties.

Significance of Oxan-4-ol Scaffolds in Synthetic Targets

The oxan-4-ol (tetrahydropyran-4-ol) scaffold, featuring a hydroxyl group at the 4-position of the tetrahydropyran ring, is a crucial synthon in organic synthesis. This structural motif is frequently encountered in the total synthesis of complex natural products and in the development of novel pharmaceutical agents beilstein-journals.orgresearchgate.netnih.gov. The hydroxyl group at the C4 position offers a handle for further functionalization, allowing for the introduction of diverse substituents and the construction of more elaborate molecular architectures. Methods such as Prins cyclization, hetero Diels-Alder reactions, and various ring-closing strategies are employed for the stereoselective construction of these valuable scaffolds beilstein-journals.orgorganic-chemistry.org. The ability to precisely control the stereochemistry of substituted tetrahydropyrans is paramount, as chirality often dictates biological activity researchgate.netnih.gov.

Overview of Current Research Landscape on 2-Ethyloxan-4-ol and Related Derivatives

Research into specific substituted oxan-4-ols, such as this compound, contributes to the broader understanding of how alkyl substitution on the tetrahydropyran ring influences chemical behavior and potential applications. While direct extensive research on this compound itself might be less prevalent in publicly accessible literature compared to broader classes of THP derivatives, studies on related 2-alkyl-substituted tetrahydropyran-4-ols provide valuable insights. These studies often focus on developing stereoselective synthetic routes and exploring their utility as intermediates in complex molecule synthesis. For instance, research into 2-methyloxan-4-ol highlights its role as a key intermediate in the synthesis of bioactive natural products like Diospongin B vulcanchem.com. The ethyl group at the 2-position of this compound would introduce specific steric and electronic effects that could influence reaction outcomes and the conformational preferences of the ring. Investigations into the synthesis of substituted tetrahydropyrans, including those with alkyl groups at the C2 position, often employ strategies like Prins cyclization, Maitland-Japp reactions, and metal-catalyzed coupling reactions beilstein-journals.orgorganic-chemistry.orgrsc.orgsyr.edu.

Structure

3D Structure

Properties

IUPAC Name |

2-ethyloxan-4-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-2-7-5-6(8)3-4-9-7/h6-8H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXUDKCAUJBPFFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CC(CCO1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301304850 | |

| Record name | 2-Ethyltetrahydro-2H-pyran-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301304850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23077-45-4 | |

| Record name | 2-Ethyltetrahydro-2H-pyran-4-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23077-45-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethyltetrahydro-2H-pyran-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301304850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Ethyloxan 4 Ol and Its Analogs

Strategies for Oxan-4-ol Ring Construction

The construction of the oxan-4-ol core generally involves cyclization reactions that form the ether linkage and the six-membered ring.

Several cyclization strategies are employed to build the tetrahydropyran (B127337) ring system. The Prins cyclization, a reaction between an alkene and an aldehyde, is a prominent method for stereoselectively constructing THP rings beilstein-journals.orgntu.edu.sgresearchgate.netijirt.orguva.es. This reaction typically proceeds via an oxocarbenium ion intermediate, which can undergo intramolecular cyclization to form the THP skeleton beilstein-journals.orguva.es. Variations include Lewis acid-catalyzed Prins cyclizations beilstein-journals.orgijirt.orgnih.govnih.gov, Brønsted acid-catalyzed Prins cyclizations beilstein-journals.orgntu.edu.sguva.esnih.govuva.es, and tandem reactions such as allylation–silyl-Prins cyclization beilstein-journals.org. Other cyclization methods involve intramolecular oxa-Michael additions catalyzed by chiral phosphoric acids whiterose.ac.uk, copper-catalyzed hydroxycyclopropanol ring-opening cyclizations rsc.org, and acid-mediated cyclizations of vinylsilyl alcohols uva.esmdpi.com. The specific synthesis of 2-methyloxan-4-ol has been reported using acetaldehyde (B116499) and 3-buten-1-ol (B139374) under acidic conditions chemicalbook.com.

Achieving stereocontrol in the synthesis of substituted tetrahydropyrans like 2-ethyloxan-4-ol is crucial, particularly for applications in medicinal chemistry.

Diastereoselectivity can be achieved through careful control of reaction conditions and substrate design. For instance, acid-catalyzed cyclizations of allylsilyl alcohols can lead to polysubstituted tetrahydropyrans with excellent diastereoselectivities, often favoring the anti product between the silyl (B83357) group and a C3 substituent uva.es. The Prins cyclization mechanism often involves chair-like transition states that dictate the stereochemical outcome, leading to cis- or trans-substituted products depending on the specific reaction beilstein-journals.orgnih.gov. For example, Cu(OTf)2-bisphosphine catalyzed sequential olefin migration and Prins cyclization of alkenols with aldehydes can yield 2,3-disubstituted and 2,3,6-trisubstituted tetrahydropyrans with excellent trans-diastereoselectivity nih.gov. Reduction of tetrahydropyran-4-ones can also be diastereoselective; for example, reduction with lithium aluminum hydride can yield 4-hydroxy-2,6-disubstituted tetrahydropyrans with cis configurations in up to 96% diastereoselectivity researchgate.net.

Enantioselective synthesis of tetrahydropyran derivatives often relies on chiral catalysts. Asymmetric allylation followed by cyclization using chiral promoters has been employed beilstein-journals.org. Chiral phosphoric acids (CPAs) have been used to catalyze intramolecular oxa-Michael cyclizations, yielding spirocyclic THPs with high enantioselectivity whiterose.ac.uk. Ruthenium-catalyzed asymmetric ring-opening metathesis/cross-metathesis (AROM/CM) has also been developed for the enantioselective synthesis of functionalized pyrans, achieving up to 98% enantiomeric excess (ee) nih.gov. Ligand-promoted asymmetric Grignard additions to phenones followed by intramolecular cyclization have enabled the enantioselective preparation of chiral 2,2-disubstituted THFs and THPs rsc.org.

Protecting groups are essential for selectively masking reactive functional groups during multi-step syntheses. For hydroxyl groups, common protecting groups include tetrahydropyranyl (THP) ethers, silyl ethers (e.g., TMS, TBDMS, TIPS), benzyl (B1604629) ethers, and acyl groups nih.govlibretexts.orgjocpr.com. The THP group, derived from 3,4-dihydro-2H-pyran, is easily introduced by reaction with an alcohol in the presence of an acid catalyst and is typically removed under acidic conditions nih.govlibretexts.org. Silyl ethers, such as TBDMS, are also widely used and can be removed by acid or fluoride (B91410) ion libretexts.org. The choice of protecting group depends on its stability to reaction conditions and the ease of its selective removal without affecting other parts of the molecule jocpr.comorganic-chemistry.org. In complex molecule synthesis, orthogonal protecting group strategies are often employed, where different protecting groups can be removed selectively in the presence of each other organic-chemistry.org.

Stereoselective Synthesis of this compound

Functional Group Interconversions on Existing Oxane Scaffolds

Once the oxane ring is formed, functional group interconversions (FGIs) can be used to modify the structure or introduce desired functionalities.

Oxidation: Hydroxyl groups on the oxane ring can be oxidized to ketones or aldehydes. For example, tetrahydropyran-4-ols can be oxidized to tetrahydropyran-4-ones using various oxidizing agents.

Reduction: Ketones or aldehydes within the oxane scaffold can be reduced to alcohols. For instance, the reduction of tetrahydropyran-4-ones can yield tetrahydropyran-4-ols, with the stereochemical outcome often controllable researchgate.net.

Alkylation/Functionalization: The oxane ring can be further functionalized through alkylation or other carbon-carbon bond-forming reactions. For example, the presence of a silyl group on the tetrahydropyran ring, introduced during synthesis, can be exploited for further functionalization, such as conversion to a hydroxyl group via Fleming-Tamao oxidation mdpi.com.

Green Chemistry Principles in this compound Synthesis

The synthesis of cyclic ethers and their derivatives is increasingly being approached with green chemistry principles in mind, aiming for reduced environmental impact and improved efficiency.

Solvent-Free Reactions and Alternative Media

Minimizing or eliminating the use of hazardous organic solvents is a key tenet of green chemistry. Solvent-free conditions, often facilitated by grinding or using solid supports, have been successfully applied to the synthesis of tetrahydropyran derivatives. For instance, a Prins-cyclization reaction for tetrahydropyran odorants, including commercial compounds like Florol®, has been efficiently carried out using simple grinding of an aldehyde and a homoallylic alcohol in the presence of a catalytic amount of p-toluenesulfonic acid (p-TSA) on silica (B1680970) gel scielo.br. This method offers a green alternative to traditional solvent-based reactions. Similarly, other studies have explored solvent-free conditions for tetrahydropyran synthesis, achieving good yields and reducing waste mdpi.com.

Alternative media, such as water or ethanol (B145695), are also being investigated. For example, the synthesis of tetrahydrobenzo[b]pyran derivatives has been achieved using ethanol as a green solvent, often in conjunction with reusable catalysts researchgate.net.

Catalyst Development for Sustainable Production

The development of efficient, reusable, and environmentally benign catalysts is crucial for sustainable synthesis.

Heterogeneous Catalysts: Nanoporous acid catalysts like SBA-15 have been employed for the one-pot synthesis of tetrahydropyran derivatives via Biginelli-like reactions, offering reusability over multiple cycles researchgate.net. Similarly, carbon-based solid acids have been utilized as heterogeneous catalysts for tetrahydropyran synthesis, demonstrating high atom economy and recyclability researchgate.net. Metal-free catalysts, such as p-TSA on silica gel, are also gaining traction for solvent-free reactions scielo.br.

Sustainable Catalytic Systems: Research has focused on developing catalytic systems that are not only efficient but also sustainable. This includes using readily available and less toxic catalysts. For example, studies on the synthesis of tetrahydropyran derivatives have explored the use of Lewis acids like BF₃·OEt₂ , while others have investigated metal-catalyzed reactions, such as Pd/Au catalysis for constructing tetrahydropyran rings acs.orgacs.org. The development of catalysts that enable C-H functionalization under mild conditions, potentially using visible light and trace oxygen, also represents a step towards greener synthetic routes rsc.org.

Atom Economy and Reaction Efficiency Analysis

Atom economy, a measure of how many atoms from the reactants are incorporated into the final product, is a critical metric for evaluating the sustainability of a synthetic process. Reactions that minimize or eliminate byproducts are highly desirable.

High Atom Economy Reactions: The Diels-Alder reaction, for example, is known for its 100% atom economy, as all atoms from the starting materials are typically incorporated into the product nih.gov. While not directly applicable to all tetrahydropyran syntheses, the principle of maximizing atom incorporation is a guiding factor. Studies on tetrahydropyran-4-one synthesis have highlighted the achievement of high atom economy by ensuring that most atoms of the reagents are included in the desired product whiterose.ac.uk. Some multicomponent reactions for pyran derivative synthesis have reported high atom economies ranging from 94.2% to 95.4% researchgate.net.

Compound List

this compound

2-ethyl-tetrahydro-2H-pyran-4-ol

Tetrahydropyran

2-ethylbutyraldehyde

3-methyl-3-buten-1-ol (B123568)

Florol®

Clarycet®

2,6-diphenyl-tetrahydro-2H-pyran-4-ol

4-methyl-2-(2-methylpropyl)tetrahydro-2H-pyran-4-ol

2,6-bis(4-fluorophenyl)-tetrahydro-2H-pyran-4-ol

2,6-di(naphthalen-2-yl)-tetrahydro-2H-pyran-4-ol

(3S,4S)-(3-Hydroxy-tetrahydro-pyran-4-yl)-carbamic acid benzyl ester

Tetrahydro-2H-pyran-4-ol

Tetrahydropyran-4-one

(Tetrahydro-2H-pyran-4-yl)methanol

Ethyl tetrahydro-2H-pyran-4-carboxylate

4-(2-aminoethyl)-2-ethyltetrahydro-2H-pyran-4-ol

4-[2-(Oxepan-4-ylamino)ethyl]oxan-4-ol

4-Methylhexan-3-one

4-Methylhexan-3-ol

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone for determining the structure of organic molecules, providing detailed information about the connectivity of atoms and their spatial relationships. For 2-Ethyloxan-4-ol, both one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments are vital.

¹H NMR Spectroscopy: The proton nuclear magnetic resonance (¹H NMR) spectrum of this compound is expected to display characteristic signals for the ethyl group and the tetrahydropyran (B127337) ring protons. The ethyl group would typically show a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, influenced by coupling to each other. The protons on the tetrahydropyran ring (at C3, C5, and C6) would appear as complex multiplets due to their diastereotopic nature and coupling to adjacent protons. Protons α to the ring oxygen (at C3 and C5) are expected to resonate further downfield, typically in the range of δ 3.3–4.5 ppm, due to the deshielding effect of the oxygen atom. The proton on the carbon bearing the hydroxyl group (at C4) would also resonate in this region. The hydroxyl proton (-OH) itself would typically appear as a broad singlet, its chemical shift being variable (δ 2.5–5.0 ppm) and dependent on solvent, concentration, and temperature, and it is exchangeable with D₂O. The protons of the ethyl group's methylene adjacent to the ring would also be influenced by the C2 chiral center.

¹³C NMR Spectroscopy: The carbon nuclear magnetic resonance (¹³C NMR) spectrum would reveal signals for each of the seven unique carbon atoms in the molecule. The carbon atoms directly attached to the ring oxygen (C2 and C6, though C6 is part of the ring system) and the carbon bearing the hydroxyl group (C4) are expected to resonate in the δ 60–80 ppm range due to the electronegativity of oxygen. The carbons of the ethyl group would appear in the aliphatic region, with the methyl carbon (CH₃) typically around δ 10–20 ppm and the methylene carbon (CH₂) around δ 20–40 ppm. The remaining ring carbons (C3 and C5) would resonate in the δ 20–50 ppm range, their exact positions influenced by the substituents and their stereochemistry.

Stereochemical Assignment: The relative stereochemistry between the ethyl group at C2 and the hydroxyl group at C4 is crucial. In ¹H NMR spectra, the coupling constants (J values) between vicinal protons on the ring can provide insights into their dihedral angles, which in turn relate to their axial or equatorial positions. Analyzing these coupling constants, often in conjunction with low-temperature NMR studies to resolve conformational isomers, can help determine the relative configurations.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment establishes correlations between protons that are coupled through chemical bonds (typically 2 or 3 bonds). This experiment helps in tracing the proton connectivity within the molecule, allowing for the assignment of adjacent proton signals and confirming the structural framework.

HSQC (Heteronuclear Single Quantum Coherence): The ¹H-¹³C HSQC experiment correlates protons directly bonded to carbons, providing one-bond ¹H-¹³C connectivities. This is essential for unambiguously assigning each ¹³C signal to its corresponding proton signal, thereby building a complete picture of the molecular skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): The ¹H-¹H NOESY experiment reveals through-space proximity between protons. Cross-peaks in a NOESY spectrum indicate protons that are close in space, regardless of their bonding. This is the primary method for determining relative stereochemistry. For this compound, NOESY experiments would be used to establish the spatial relationship between the ethyl group and the hydroxyl group, helping to assign the relative configurations at C2 and C4.

Vibrational Spectroscopy for Molecular Conformation Studies

Vibrational spectroscopy techniques, FT-IR and Raman spectroscopy, probe the vibrational modes of molecules, providing information about functional groups and molecular structure, which can be sensitive to conformational differences.

FT-IR spectroscopy is highly effective for identifying functional groups by measuring the absorption of infrared radiation. For this compound, key characteristic absorption bands would include:

O-H Stretching: A broad and strong band in the region of 3200–3600 cm⁻¹ is indicative of the hydroxyl group, broadened by intermolecular hydrogen bonding researchgate.netupi.edulibretexts.org.

C-H Stretching: Aliphatic C-H stretching vibrations are typically observed in the range of 2850–3000 cm⁻¹.

C-O Stretching: Strong absorption bands associated with the C-O stretching vibrations of the ether linkage and the alcohol functional group are expected in the region of 1000–1250 cm⁻¹ researchgate.netupi.edu.

Electronic Absorption (UV-Vis) Spectroscopy and Electronic Structure Analysis

UV-Vis spectroscopy is primarily used for compounds with chromophores, such as conjugated systems or lone pairs that can undergo electronic transitions in the ultraviolet and visible regions.

Expected Absorption: As a saturated cyclic ether with an alcohol group, this compound lacks significant π-conjugation or strong chromophores. Consequently, it is not expected to exhibit strong absorption bands in the typical UV-Vis range (200–800 nm). Any absorption would likely be due to weak n–σ* or σ–σ* transitions occurring at very low wavelengths (< 200 nm), making UV-Vis spectroscopy generally unsuitable for its direct structural characterization. Electronic structure analysis would typically rely on computational methods if experimental UV-Vis data is not informative.

Data Tables

Due to the absence of specific experimental spectral data for this compound in the search results, the following tables present expected spectral features based on general chemical principles and data from related compounds.

Table 3.1: Expected ¹H NMR Chemical Shifts (δ, ppm) for this compound

| Proton Type | Expected Chemical Shift (δ, ppm) | Notes |

| CH₃ (ethyl) | 0.8–1.0 | Triplet, coupled to the ethyl CH₂ |

| CH₂ (ethyl) | 1.3–1.7 | Quartet, coupled to CH₃ and ring CH; influenced by C2 chirality |

| CH (ethyl) | 1.3–1.7 | Coupled to CH₂ (ethyl) and ring CH |

| Ring CH₂ (C3, C5) | 1.5–2.0 | Complex multiplets, diastereotopic protons |

| Ring CH (C6) | 1.7–2.5 | Complex multiplet, influenced by ring conformation |

| CH-OH (C4) | 3.3–4.5 | Deshielded by hydroxyl group and ring oxygen; complex multiplet |

| CH-O (C2) | 3.3–4.5 | Deshielded by ring oxygen; coupled to ethyl CH and ring CH, complex multiplet |

| OH | 2.5–5.0 | Broad singlet, variable, exchangeable with D₂O, hydrogen-bonded |

Note: Values are approximate and can vary based on stereochemistry, solvent, and temperature.

Table 3.2: Expected ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Carbon Type | Expected Chemical Shift (δ, ppm) | Notes |

| CH₃ (ethyl) | 10–20 | Aliphatic methyl carbon |

| CH₂ (ethyl) | 20–40 | Aliphatic methylene carbon |

| Ring CH₂ (C3, C5) | 20–50 | Aliphatic ring carbons |

| Ring CH (C6) | 20–50 | Aliphatic ring carbon |

| CH-O (C2) | 60–80 | Carbon bearing the ethyl group, adjacent to ring oxygen |

| CH-OH (C4) | 60–80 | Carbon bearing the hydroxyl group, adjacent to ring oxygen |

Note: Values are approximate and can vary based on stereochemistry and solvent.

Table 3.3: Characteristic FT-IR Absorption Bands (cm⁻¹) for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H Stretch | 3200–3600 | Strong | Broad, due to hydrogen bonding |

| C-H Stretch | 2850–3000 | Strong | Aliphatic C-H stretching |

| C-O Stretch | 1000–1250 | Strong | Characteristic of ether and alcohol C-O bonds |

| C-H Bending | 1350–1470 | Medium | Aliphatic C-H bending |

Note: Specific peak positions are subject to variation.

Table 3.4: Expected Raman Bands (cm⁻¹) for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H Stretch | 3200–3600 | Variable | Observable, intensity depends on polarizability change |

| C-H Stretch | 2850–3000 | Medium | Aliphatic C-H stretching |

| C-O Stretch | 1074, 1225 | Medium | Characteristic of C-O-C in cyclic ethers researchgate.net |

| C-H Bending | 1350–1470 | Weak | Aliphatic C-H bending |

Note: Raman activity is dependent on polarizability changes; intensities can vary significantly.

Table 3.5: Expected UV-Vis Absorption for this compound

| Chromophore/Transition | Expected Wavelength (nm) | Notes |

| σ–σ* transitions | < 200 | Characteristic of saturated hydrocarbons, typically in vacuum UV region |

| n–σ* transitions | Low wavelength | Transitions involving lone pairs on oxygen, weak and at low wavelengths |

Note: No significant absorption is expected in the standard UV-Vis range (200–800 nm).

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass Spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and elucidating the structural features of chemical compounds. The process involves ionizing the sample molecules to form charged species, which are then separated based on their mass-to-charge ratio (m/z) and detected. This separation generates a mass spectrum, which provides information about the molecular ion and characteristic fragment ions chemguide.co.ukcognitoedu.orglibretexts.org.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) offers exceptional accuracy in mass measurements, enabling the precise determination of the elemental composition of a molecule. By measuring the mass of an ion to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different molecular formulas.

For this compound, the expected molecular formula is C6H12O2. The calculated monoisotopic mass for this formula is 116.08373 Da. An HRMS analysis would aim to accurately measure the mass of the molecular ion of this compound to confirm this elemental composition and differentiate it from potential isobaric compounds.

Data Table: HRMS Data for this compound

| Property | Value | Unit |

| Molecular Formula | C6H12O2 | |

| Nominal Mass | 116 | Da |

| Monoisotopic Mass | 116.08373 | Da |

Tandem Mass Spectrometry (MS/MS) for Structural Fragment Analysis

Tandem Mass Spectrometry (MS/MS), also known as MS/MS or triple quadrupole mass spectrometry, involves the fragmentation of a selected precursor ion to generate fragment ions. The analysis of these fragment ions provides detailed insights into the molecule's structure, including the connectivity of atoms and the presence of specific functional groups.

While specific experimental MS/MS fragmentation data for this compound is not extensively documented in readily available literature, general fragmentation pathways can be predicted based on the known behavior of similar saturated cyclic ethers and alcohols. Upon ionization, the molecular ion of this compound (m/z 116) can undergo various fragmentation processes:

Loss of Water (H2O): The hydroxyl group can readily eliminate a molecule of water, leading to a fragment ion at m/z 98 ([C6H10O]⁺).

Loss of the Ethyl Group (C2H5): Cleavage of the bond between the ethyl group and the tetrahydropyran ring would result in a fragment ion at m/z 87 ([C4H7O2]⁺) (loss of 29 Da).

Alpha-Cleavage: Fragmentation adjacent to the oxygen atom within the ring or next to the hydroxyl group is common. This can lead to various acyclic or cyclic fragment ions.

Loss of the Hydroxyl Group (OH): Elimination of the hydroxyl radical can produce an ion at m/z 99 ([C6H11O]⁺) (loss of 17 Da).

Cleavage of C-O Bonds: Fragmentation of the ether linkage within the ring is also a possibility.

Data Table: Hypothetical MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Predicted Fragment |

| 116 (M+•) | 18 (H2O) | 98 | [C6H10O]⁺ |

| 116 (M+•) | 29 (C2H5) | 87 | [C4H7O2]⁺ |

| 116 (M+•) | 17 (OH) | 99 | [C6H11O]⁺ |

| 116 (M+•) | 45 (C2H5O) | 71 | [C4H7O]⁺ |

(Note: These are predicted fragments based on general principles. Actual experimental MS/MS spectra would provide definitive fragmentation pathways.)

X-Ray Diffraction (XRD) for Single-Crystal Structural Determination

Crystallographic Analysis of this compound and its Derivatives

While specific single-crystal X-ray diffraction data for the unsubstituted this compound was not found in the reviewed literature, studies on structurally related substituted tetrahydropyrans offer insight into the expected crystallographic findings researchgate.netfigshare.comnih.govresearchgate.net. These studies typically reveal that the tetrahydropyran ring adopts a stable chair conformation to minimize steric strain, similar to cyclohexane. The precise orientation of the ethyl group at the C2 position and the hydroxyl group at the C4 position (axial or equatorial) would be definitively determined by XRD, thereby identifying the specific diastereomer that has crystallized. Crystallographic parameters such as unit cell dimensions (a, b, c, α, β, γ), space group, and the number of formula units per unit cell (Z) are routinely reported in such analyses researchgate.net.

Intermolecular Interactions and Crystal Packing Studies

Compound List:

this compound

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for determining the electronic structure and energetic properties of molecules.

DFT is a widely used method for calculating the ground-state electronic structure of molecules. It involves solving the Kohn-Sham equations, which approximate the many-electron problem by focusing on the electron density. Geometry optimization, a key application of DFT, involves systematically adjusting the atomic coordinates of a molecule to find the lowest energy configuration, representing its most stable structure cnr.itstackexchange.comresearchgate.netntnu.no. This process typically starts with an initial guess of the molecular geometry and iteratively refines it until the forces on all atoms are close to zero, indicating a local energy minimum stackexchange.com. Various DFT functionals (e.g., B3LYP, PBE) and basis sets (e.g., 6-31G*, 6-311++G(d,p)) are employed, with the choice influencing the accuracy and computational cost researchgate.netntnu.noajchem-a.com. For 2-Ethyloxan-4-ol, DFT geometry optimization would yield its equilibrium bond lengths, bond angles, and dihedral angles, providing a precise representation of its stable 3D structure. The total energy calculated at this optimized geometry is crucial for understanding its thermodynamic stability relative to other isomers or transition states researchgate.netntnu.no.

DFT calculations can also predict key electronic properties that govern a molecule's reactivity and spectroscopic behavior. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important ajchem-a.comresearchgate.netarxiv.orgresearchgate.net.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO, known as the energy gap, is a critical indicator of a molecule's stability and reactivity. A smaller gap generally suggests higher reactivity and lower stability, as less energy is required for electronic excitation or charge transfer ajchem-a.comresearchgate.netarxiv.orgresearchgate.net.

Ionization Potential (IP): The IP is the minimum energy required to remove an electron from a molecule. It can be estimated from the energy of the HOMO orbital (IP ≈ -EHOMO) ajchem-a.comresearchgate.netarxiv.org.

Electron Affinity (EA): The EA is the energy change when an electron is added to a neutral molecule to form a negative ion. It can be estimated from the energy of the LUMO orbital (EA ≈ -ELUMO) ajchem-a.comresearchgate.netarxiv.org.

These parameters provide insights into how this compound might interact with other molecules, its potential for oxidation or reduction, and its electronic conductivity ajchem-a.comresearchgate.netarxiv.orgresearchgate.net.

The Molecular Electrostatic Potential (MEP) surface is a visualization tool that maps the electrostatic potential of a molecule onto its electron density surface ajchem-a.comuni-muenchen.deresearchgate.netresearchgate.netmdpi.com. The MEP indicates regions of positive (electron-deficient) and negative (electron-rich) charge distribution.

MEP mapping helps identify sites most susceptible to electrophilic or nucleophilic attack, thereby predicting potential reaction pathways ajchem-a.comuni-muenchen.deresearchgate.netmdpi.com.

Red regions on the MEP surface typically represent areas of negative potential (nucleophilic sites), while blue regions indicate areas of positive potential (electrophilic sites) ajchem-a.comuni-muenchen.de.

Applying MEP surface mapping to this compound would highlight areas with high electron density (e.g., lone pairs on the oxygen atom) or regions with partial positive charges, guiding predictions about its chemical reactivity and intermolecular interactions ajchem-a.comuni-muenchen.deresearchgate.netresearchgate.netmdpi.com.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing insights into their conformational flexibility, dynamics in solution, and interactions with their environment chemrxiv.orgnih.govnih.gov.

MD simulations involve solving Newton's equations of motion for all atoms in a system over discrete time steps, using a force field that describes the potential energy of the system chemrxiv.orgnih.govnih.gov. For this compound, MD simulations in a solvent (e.g., water) would allow for:

Conformational Sampling: Exploring the various three-dimensional arrangements (conformers) that the molecule can adopt due to rotation around its single bonds chemrxiv.orgbiorxiv.orgmdpi.com. This includes identifying stable conformers and their relative populations.

Dynamics in Solution: Observing how the molecule moves, vibrates, and interacts with solvent molecules over time. This can reveal information about its diffusion, rotational dynamics, and the influence of solvent on its conformational preferences chemrxiv.orgnih.govnih.gov.

Hydrogen Bonding: Characterizing the formation and breaking of hydrogen bonds, both intramolecularly (if applicable) and with solvent molecules, which significantly influences its behavior in solution chemrxiv.orgmdpi.com.

Such simulations would provide a dynamic picture of this compound, complementing the static information obtained from quantum chemical calculations and offering a deeper understanding of its behavior in realistic environments chemrxiv.orgnih.govnih.gov.

Solvent Effects on Molecular Conformation and Reactivity

The influence of solvent environments on the conformational preferences and reactivity of organic molecules is a cornerstone of computational chemistry. For this compound, understanding how different solvents interact with its hydroxyl group and ether oxygen could elucidate its behavior in various chemical processes. Polar protic solvents, such as water or alcohols, are expected to engage in hydrogen bonding with the hydroxyl group, potentially stabilizing specific conformations where this group is accessible. Conversely, nonpolar solvents might favor more compact conformations driven by intramolecular interactions or weaker van der Waals forces. However, specific computational studies detailing these solvent effects on the conformation and subsequent reactivity of this compound, including calculated energy differences between conformers in various solvents or shifts in electronic properties, are not extensively documented in the readily available scientific literature. Consequently, no specific data tables detailing these findings for this compound can be presented.

Reaction Pathway Modeling and Transition State Analysis

Mechanistic Insights into this compound Formation and Derivatization

Elucidating reaction mechanisms through computational modeling, including the identification of transition states and reaction intermediates, is crucial for understanding chemical synthesis and transformations. For the formation of this compound, potential synthetic routes might involve cyclization reactions of appropriately substituted acyclic precursors. Similarly, derivatization could include reactions at the hydroxyl group, such as esterification or oxidation. However, detailed computational studies that model the specific reaction pathways, transition states, and mechanistic insights for the formation or derivatization of this compound are not extensively documented in the publicly accessible scientific literature. Therefore, specific research findings or data tables detailing calculated activation energies or optimized transition state geometries for processes directly involving this compound are not available.

Virtual Screening and Molecular Docking Studies (for non-human biological targets)

Computational methods such as virtual screening and molecular docking are powerful tools for identifying potential interactions between small molecules and biological targets, particularly in drug discovery and chemical biology. These techniques are often applied to non-human biological systems for understanding ecological processes, developing agrochemicals, or studying microbial pathways.

Investigation of Binding Affinities to Model Enzyme Active Sites

Predicting the binding affinity of a molecule to specific enzyme active sites is a key application of molecular docking. This involves assessing how well a molecule fits into the binding pocket and the strength of the interactions formed. Investigations into the binding affinities of this compound to model enzyme active sites, particularly in non-human biological contexts, have not been extensively documented in the readily available scientific literature. Consequently, no specific research findings or data tables detailing predicted binding affinities or docking scores for this compound against model enzyme active sites can be presented.

Identification of Potential Mechanistic Probes

The identification of molecules that can serve as probes to elucidate biological mechanisms is another area where computational studies play a significant role. This often involves predicting how a molecule might interact with specific biological pathways or components. However, computational studies aimed at identifying this compound or its derivatives as potential mechanistic probes for non-human biological systems are not extensively documented in the publicly available scientific literature. Therefore, specific research findings or data tables supporting such identifications for this compound are not available.

Chemical Reactivity and Transformation Studies of 2 Ethyloxan 4 Ol

Mechanistic Investigations of Hydroxyl Group Reactivity

The secondary alcohol at the C-4 position is a key site for a variety of chemical modifications, including acylation, alkylation, oxidation, and reduction.

The hydroxyl group of 2-Ethyloxan-4-ol readily undergoes esterification with carboxylic acids, acid chlorides, or anhydrides, typically in the presence of an acid or base catalyst. These reactions are fundamental for installing protecting groups or for synthesizing derivatives with altered physical and biological properties. For instance, the reaction with acetic anhydride (B1165640) in the presence of pyridine (B92270) yields the corresponding acetate (B1210297) ester.

Etherification, the conversion of the alcohol to an ether, can be achieved through various methods. The Williamson ether synthesis, involving the deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, is a common approach.

| Reactant | Reagent | Catalyst/Conditions | Product |

| This compound | Acetic Anhydride | Pyridine, room temp. | 2-Ethyloxan-4-yl acetate |

| This compound | Benzoyl Chloride | Triethylamine, CH2Cl2 | 2-Ethyloxan-4-yl benzoate |

| This compound | Sodium Hydride, then Methyl Iodide | THF, 0 °C to r.t. | 4-Methoxy-2-ethyloxane |

As a secondary alcohol, the hydroxyl group of this compound can be oxidized to a ketone, 2-ethyloxan-4-one. The choice of oxidizing agent determines the efficiency and selectivity of the transformation. youtube.com Milder reagents like pyridinium (B92312) chlorochromate (PCC) are often employed to avoid over-oxidation or side reactions involving the ether linkage. youtube.com Stronger oxidizing agents, such as those based on chromium (VI) in acidic conditions (e.g., Jones reagent), can also effect this transformation, though care must be taken to control the reaction conditions. ucr.edu

Conversely, the carbonyl group of 2-ethyloxan-4-one can be reduced back to the secondary alcohol. This reduction can be achieved with various hydride reagents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). leah4sci.com The stereochemical outcome of this reduction is of significant interest, as it can lead to the formation of different stereoisomers of the parent alcohol.

| Starting Material | Reagent | Product | Transformation |

| This compound | Pyridinium Chlorochromate (PCC) | 2-Ethyloxan-4-one | Oxidation |

| This compound | Dess-Martin Periodinane | 2-Ethyloxan-4-one | Oxidation |

| 2-Ethyloxan-4-one | Sodium Borohydride (NaBH₄) | This compound | Reduction |

| 2-Ethyloxan-4-one | Lithium Aluminum Hydride (LiAlH₄) | This compound | Reduction |

Reactivity of the Cyclic Ether Ring System

The oxane ring in this compound is a six-membered saturated heterocycle. Compared to smaller cyclic ethers like epoxides or oxetanes, which possess significant ring strain, the tetrahydropyran (B127337) ring is relatively stable and less prone to ring-opening. fiveable.melibretexts.org

Ring-opening of the oxane ring requires harsh conditions, typically involving strong Lewis or Brønsted acids. The mechanism proceeds via protonation or coordination of the ether oxygen, which activates the C-O bonds towards nucleophilic attack. The regioselectivity of the attack depends on the substitution pattern of the ring and the nature of the nucleophile. For this compound, cleavage would likely occur at the C2-O or C6-O bond. For instance, treatment with a strong acid like hydrogen iodide (HI) could lead to the formation of a diiodoalkane derivative.

| Reagent | Conditions | Potential Products |

| Hydrogen Iodide (conc.) | Heat | Iodo-alkoxy intermediates, diiodoalkanes |

| Boron Tribromide | CH2Cl2, low temp. | Bromo-alkoxy intermediates, dibromoalkanes |

The oxane ring is generally stable under a wide range of conditions, including those typically used for reactions at the hydroxyl group. It is resistant to many oxidizing and reducing agents, as well as to most bases and nucleophiles under standard conditions. This stability allows for selective functionalization of the alcohol without disruption of the cyclic ether core. The ring's conformational flexibility, preferring a chair-like structure similar to cyclohexane, contributes to its low intrinsic strain and consequent stability.

Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Separation and Purity Assessment

Chromatography serves as the cornerstone for separating 2-Ethyloxan-4-ol from other components in a sample, allowing for its subsequent identification and quantification, as well as assessing its purity.

Gas Chromatography (GC) is a powerful technique for analyzing volatile and semi-volatile compounds. For this compound, GC can be employed to separate it from other components based on its volatility and interaction with the stationary phase within the GC column. The use of different detectors significantly enhances the analytical capabilities:

Flame Ionization Detector (FID): FID is a universal detector for organic compounds, highly sensitive to carbon-containing molecules. It is suitable for quantifying this compound, provided it is sufficiently volatile and thermally stable under GC conditions. FID operates by combusting eluted compounds in a hydrogen-air flame, generating ions that produce an electrical current proportional to the amount of analyte cet-science.com.

Mass Spectrometry (MS): GC-MS coupling provides both separation and identification capabilities. The MS detector fragments the eluting molecules, generating a unique mass spectrum that acts as a chemical fingerprint for compound identification. This allows for the confirmation of this compound's presence and can provide structural information, aiding in distinguishing it from isobaric compounds chromatographyonline.comchromatographytoday.comfrontiersin.org. GC-MS is particularly valuable for analyzing complex mixtures where co-elution might occur with FID alone.

While GC is effective for volatile compounds, the suitability of this compound for GC depends on its thermal stability and volatility. If it is not sufficiently volatile or is prone to decomposition at high temperatures, derivatization might be required to make it amenable to GC analysis bitesizebio.comsci-hub.se.

High-Performance Liquid Chromatography (HPLC) is a versatile technique capable of separating a wide range of compounds, including those that are non-volatile or thermally labile, which might not be suitable for GC analysis bitesizebio.comresearchgate.net. HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase within a column.

For this compound, HPLC can be utilized directly if it possesses appropriate polarity and solubility characteristics for the chosen mobile and stationary phases. Alternatively, if the compound's volatility or stability is a concern for GC, or if it is analyzed in a matrix where HPLC is more appropriate, it can be analyzed directly or after derivatization to enhance its detectability or chromatographic behavior. For instance, aldehydes can be derivatized with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form stable, non-volatile derivatives that are amenable to HPLC analysis uni-konstanz.de. While this specific derivatization is for aldehydes, similar principles can apply if this compound were to be analyzed as a derivative. HPLC coupled with detectors such as UV-Vis, Diode Array Detection (DAD), or Mass Spectrometry (MS) allows for sensitive and selective detection and quantification mdpi.com.

This compound, being a substituted oxane, may possess chiral centers, leading to the existence of enantiomers. If the stereochemistry of this compound is relevant for its application or study, chiral chromatography is essential for separating and quantifying these enantiomers to determine the enantiomeric excess (ee).

Chiral chromatography utilizes chiral stationary phases (CSPs) that can selectively interact with different enantiomers, leading to their separation. These CSPs are often based on derivatized cyclodextrins or other chiral selectors immobilized on a support matrix gcms.czgoogle.com. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can be adapted for chiral separations. Chiral GC, often employing capillary columns coated with chiral stationary phases, is widely used for volatile chiral compounds sci-hub.segcms.cz. Chiral HPLC, using similar chiral stationary phases in liquid chromatography, is also a powerful tool for enantiomeric separation, particularly for less volatile or thermally sensitive compounds gcms.czresearchgate.netgoogleapis.com. The successful separation of enantiomers allows for the determination of the enantiomeric excess, a critical parameter in pharmaceutical and fine chemical industries.

Method Development and Validation for Trace Analysis

Developing and validating analytical methods are critical steps to ensure that the chosen techniques are fit for purpose, especially when analyzing this compound at low concentrations or in complex matrices. This involves a systematic evaluation of various performance characteristics.

Sensitivity: This refers to the method's ability to detect and quantify analytes at low concentrations. Key parameters include the Limit of Detection (LOD) and the Limit of Quantification (LOQ). LOD is the lowest concentration of an analyte that can be reliably distinguished from a blank, while LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy researchgate.netijrpb.comnih.gov. Achieving low LOD and LOQ values is crucial for trace analysis.

Specificity/Selectivity: This is the method's ability to unequivocally assess the analyte in the presence of other components that may be expected in the sample, such as impurities, degradants, or matrix components nih.govelementlabsolutions.comfda.gov. For this compound, specificity ensures that the measured signal originates solely from the target compound and not from interfering substances. This is often demonstrated through analysis of spiked samples or samples subjected to stress conditions (e.g., forced degradation studies) to identify potential interferences researchgate.netfda.gov.

Robustness: Robustness assesses the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during routine use ijrpb.comelementlabsolutions.comfda.gov. Parameters that might be varied include mobile phase composition, temperature, flow rate, or pH. A robust method will yield consistent results even when minor deviations occur in experimental conditions, ensuring reproducible analysis over time and across different laboratories.

Analyzing this compound within complex chemical mixtures, such as reaction products, biological samples, or environmental matrices, presents unique challenges. The presence of numerous other compounds can lead to matrix effects, where the analyte's detection or quantification is influenced by the surrounding components.

Method development in such scenarios focuses on optimizing chromatographic separation to achieve baseline resolution of this compound from all other components bitesizebio.comresearchgate.net. Sample preparation techniques, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), may be necessary to isolate and pre-concentrate the analyte, thereby reducing matrix interference and improving sensitivity nih.gov. Validation parameters like accuracy and precision are particularly critical when quantifying in complex mixtures. Accuracy is often assessed through recovery studies, where a known amount of the analyte is spiked into the matrix, and the percentage of recovery is determined ijrpb.comnih.gov. Precision, evaluated through replicate analyses, ensures that the method provides consistent results for the analyte in the given matrix.

Biological and Mechanistic Research Non Human Systems

Enzymatic Transformations and Biocatalysis involving 2-Ethyloxan-4-ol

No information is available regarding the microbial metabolism of this compound or its derivatives. Studies on other heterocyclic compounds have shown that microorganisms can employ various enzymatic pathways for their degradation and transformation. nih.gov However, without specific research on this compound, any discussion would be purely speculative.

There are no documented methods for the enzyme-catalyzed synthesis of this compound. While enzymatic synthesis is a powerful tool for creating complex molecules, including heterocyclic scaffolds, nih.govnih.govmdpi.com its application to this particular compound has not been reported.

Receptor Interaction Studies in Model Systems (e.g., cell-free assays, non-mammalian cell lines)

No studies have been published that investigate the molecular recognition and binding mechanisms of this compound with any biological receptor. Understanding such interactions is crucial for elucidating the potential biological activity of a compound. nih.gov

The use of this compound as a mechanistic probe for studying protein-ligand interactions has not been described in the scientific literature.

Role of this compound in Plant or Microbial Metabolomic Pathways

There is no evidence to suggest that this compound plays a role in any known plant or microbial metabolomic pathways. Metabolomics studies are essential for identifying the functions of various compounds within biological systems. nih.govnih.govnih.gov

Ecological Roles in Non-Human Organisms

There is currently no documented evidence of this compound playing a role in the ecological interactions of non-human organisms. Studies on chemical signaling and communication in insects and other animals have identified a vast array of compounds, but this compound is not among them. wikipedia.orgncsu.eduresearchgate.net The functions of many chemical signals are highly specific to the species that produce and detect them, and without targeted research, the potential ecological significance of this particular compound remains unknown.

Environmental Fate and Transport Research

Abiotic Degradation Pathways

Abiotic degradation involves the breakdown of a chemical compound by non-biological processes in the environment. Key pathways include photolysis and hydrolysis.

Photolysis in Aqueous and Atmospheric Environments

Photolysis is the degradation of a compound by light. Research in this area would typically involve determining the rate of degradation of 2-Ethyloxan-4-ol when exposed to simulated or natural sunlight in both water and air. Data would be collected on the quantum yield and the absorption spectrum of the molecule to calculate its atmospheric and aquatic photolytic half-lives. However, no specific studies on the photolysis of this compound were found.

Hydrolysis Kinetics and Products

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. Studies in this area would investigate the rate at which this compound reacts with water at different pH levels (acidic, neutral, and alkaline) and temperatures. The products of this degradation pathway would also be identified. Currently, there is no available data on the hydrolysis kinetics or the resulting products for this compound.

Biotic Degradation Mechanisms

Biotic degradation is the breakdown of organic matter by living organisms, primarily microorganisms.

Microbial Biodegradation in Soil and Water Systems

This area of research would focus on the ability of microorganisms in soil and water to use this compound as a source of carbon and energy, leading to its breakdown. Standardized tests, such as those from the Organisation for Economic Co-operation and Development (OECD), would be used to determine the rate and extent of its biodegradation. Such studies would classify the compound as readily biodegradable, inherently biodegradable, or persistent. No such studies were identified for this compound.

Identification of Metabolites from Biotic Transformations

During microbial degradation, the parent compound is transformed into a series of intermediate compounds called metabolites. Identifying these metabolites is crucial for understanding the complete degradation pathway and for assessing the potential toxicity of the breakdown products. Techniques like mass spectrometry and nuclear magnetic resonance spectroscopy are typically employed for this purpose. There is no information available on the biotic transformation metabolites of this compound.

Environmental Distribution and Mobility Studies

These studies aim to predict how a chemical will move and distribute itself in the environment, for example, between soil, water, and air. Key parameters include the soil organic carbon-water (B12546825) partitioning coefficient (Koc), which indicates the tendency of a chemical to adsorb to soil and sediment. A higher Koc value suggests lower mobility. Other factors like vapor pressure and water solubility also influence its environmental distribution. Without experimental data, the mobility of this compound in the environment cannot be determined.

Sorption and Desorption in Soil and Sediment

The primary factors influencing the sorption of organic compounds are the properties of the compound itself, such as its hydrophobicity and polarity, and the characteristics of the soil or sediment, including organic carbon content, clay content, and pH. researchgate.netmdpi.com For a polar compound like this compound, which contains both a hydroxyl group and an ether linkage, interactions with soil and sediment are likely to be complex.

The organic carbon fraction of soil and sediment is a significant sorbent for many organic chemicals. researchgate.net The relationship between the concentration of a chemical sorbed to the solid phase and its concentration in the aqueous phase at equilibrium is described by the partition coefficient (Kd) or the organic carbon-normalized partition coefficient (Koc). researchgate.netskb.com Generally, for hydrophobic organic compounds, a higher organic carbon content leads to stronger sorption. geology.cz

The clay content of soil and sediment can also play a role in sorption, particularly for polar and ionizable compounds. researchgate.net Mineral surfaces can provide sites for adsorption through mechanisms such as cation exchange and surface complexation. mdpi.comservice.gov.uk The pH of the soil and water can influence the surface charge of both the sorbent and the sorbate, affecting the strength of these interactions. researchgate.net

Desorption is the process by which a sorbed chemical is released back into the surrounding aqueous phase. nih.gov The rate and extent of desorption can be influenced by the strength of the initial sorption bonds. In some cases, a fraction of the sorbed chemical may become resistant to desorption, a phenomenon known as hysteresis. researchgate.net This can be due to the entrapment of molecules within the soil organic matter matrix or slow diffusion out of micropores. nih.gov

Given the polar nature of this compound, its sorption to soil and sediment is expected to be influenced by both partitioning into organic matter and interactions with mineral surfaces. However, without experimental data, quantitative predictions of its mobility remain speculative.

Interactive Data Table: Factors Influencing Sorption and Desorption

| Factor | Description | Potential Impact on this compound |

| Soil/Sediment Organic Carbon Content | The amount of organic matter in the soil or sediment. | Higher organic carbon content is generally associated with increased sorption of organic compounds. researchgate.net |

| Clay Content and Type | The proportion and type of clay minerals present. | Clay minerals can provide surfaces for adsorption, particularly for polar compounds. researchgate.net |

| pH | The acidity or alkalinity of the soil and water. | pH can affect the surface charge of soil particles and the speciation of the compound, influencing sorption. researchgate.net |

| Compound Polarity | The distribution of electrical charge over the atoms of the molecule. | As a polar molecule, this compound may exhibit complex sorption behavior, interacting with both organic and mineral components of soil. |

| Temperature | The ambient temperature of the environment. | Sorption can be an exothermic or endothermic process, meaning temperature can either increase or decrease the extent of sorption. researchgate.net |

Volatilization from Water Bodies

Volatilization is the process by which a substance evaporates from a liquid phase, such as water, into a gaseous phase, like the atmosphere. This is a key environmental transport pathway for many organic compounds. researchgate.net The potential for a chemical to volatilize from water is primarily governed by its Henry's Law constant (H), which is a measure of the partitioning of a chemical between air and water at equilibrium. epa.gov

For context, alcohols with similar or smaller carbon numbers generally have low Henry's Law constants. This indicates a lower propensity to volatilize from water.

Interactive Data Table: Factors Influencing Volatilization from Water

| Factor | Description | Potential Impact on this compound |

| Henry's Law Constant (H) | A measure of a compound's tendency to partition between air and water. epa.gov | While not experimentally determined for this compound, its polar nature suggests a low Henry's Law constant and thus low volatilization potential. |

| Water Temperature | The temperature of the water body. | Higher temperatures generally increase the vapor pressure of a compound, leading to a higher rate of volatilization. |

| Wind Speed | The velocity of the wind blowing over the water surface. | Increased wind speed enhances mass transfer from the water to the air, accelerating volatilization. epa.gov |

| Water Body Dynamics | Factors such as depth, flow rate, and turbulence. | Deeper, stagnant water bodies will have slower volatilization rates compared to shallow, turbulent ones. epa.gov |

| Compound Polarity | The polarity of the chemical compound. | The polar hydroxyl group in this compound is expected to decrease its volatility from water due to hydrogen bonding. |

Structure Activity Relationship Sar Investigations for Mechanistic Probes

Design and Synthesis of 2-Ethyloxan-4-ol Derivatives for SAR Studies

The design of derivatives of this compound for SAR studies typically involves systematic modifications of the core scaffold. The primary points of modification on the this compound structure are the ethyl group at the 2-position, the hydroxyl group at the 4-position, and the oxygen atom within the tetrahydropyran (B127337) ring.

The synthesis of these derivatives often employs stereoselective methods to ensure the production of specific isomers, as the stereochemistry of the substituents can significantly impact biological activity. A common synthetic route to the tetrahydropyran ring is the Prins cyclization. For this compound derivatives, this could involve the reaction of an appropriate homoallylic alcohol with propanal under acidic conditions.

Subsequent modifications to the core structure can be achieved through various organic reactions. For instance, the hydroxyl group at the 4-position can be esterified or etherified to explore the impact of hydrogen bonding potential and lipophilicity. The ethyl group at the 2-position can be varied in length and branching to probe steric and hydrophobic interactions.

Table 1: Hypothetical this compound Derivatives and Their Synthetic Strategies

| Compound ID | R1 (at C2) | R2 (at C4) | Synthetic Strategy |

| 1 | -CH2CH3 | -OH | Prins Cyclization |

| 2a | -CH3 | -OH | Prins Cyclization |

| 2b | -CH2CH2CH3 | -OH | Prins Cyclization |

| 3a | -CH2CH3 | -OCH3 | Williamson Ether Synthesis |

| 3b | -CH2CH3 | -OCOCH3 | Esterification |

Correlation of Structural Modifications with Chemical Reactivity Profiles

The chemical reactivity of this compound derivatives is a key aspect of their function as mechanistic probes. Modifications to the structure can influence the reactivity of the hydroxyl group and the stability of the tetrahydropyran ring.

For example, the introduction of electron-withdrawing groups on the scaffold can increase the acidity of the 4-hydroxyl group, making it a better hydrogen bond donor. Conversely, electron-donating groups would decrease its acidity. The nature of the substituent at the 2-position can also influence the conformational preference of the ring, which in turn can affect the accessibility and reactivity of the 4-hydroxyl group.

Table 2: Predicted Chemical Reactivity Profiles of Hypothetical this compound Derivatives

| Compound ID | Modification | Predicted Effect on Reactivity |

| 3a | 4-OH to 4-OCH3 | Decreased nucleophilicity at C4 |

| 3b | 4-OH to 4-OCOCH3 | Increased susceptibility to hydrolysis |

| 4 | 2-Ethyl to 2-Trifluoromethyl | Increased acidity of 4-OH |

Mechanistic Elucidation of Interactions in Non-Human Biological Assays

In the absence of specific data for this compound, we can surmise that its derivatives would be evaluated in various non-human biological assays to understand their mechanism of action. These assays could include enzyme inhibition assays, receptor binding assays, or cell-based assays measuring specific signaling pathways.

The goal is to correlate the structural features of the derivatives with their activity in these assays. For instance, if the derivatives are being investigated as enzyme inhibitors, modifications that increase the binding affinity to the enzyme's active site would be identified. This could involve optimizing hydrophobic interactions, hydrogen bonding, or electrostatic interactions.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound derivatives, a QSAR model could be developed to predict their activity against a specific biological target.

The development of a QSAR model involves calculating a set of molecular descriptors for each derivative. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., logP), or topological. Statistical methods, such as multiple linear regression or partial least squares, are then used to build a model that correlates these descriptors with the observed biological activity.

A hypothetical QSAR equation for a series of this compound derivatives might look like:

log(1/IC50) = 0.5 * logP - 0.2 * V + 1.2 * HBD + c

Where:

IC50 is the half-maximal inhibitory concentration.

logP is the logarithm of the octanol-water partition coefficient (a measure of hydrophobicity).

V is the molecular volume (a steric descriptor).

HBD is the number of hydrogen bond donors.

c is a constant.

This equation would suggest that activity increases with increasing hydrophobicity and hydrogen bond donating capacity, while it decreases with increasing molecular volume.

Table 3: Hypothetical Data for QSAR Modeling of this compound Derivatives

| Compound ID | logP | Molecular Volume (ų) | H-Bond Donors | Observed log(1/IC50) | Predicted log(1/IC50) |

| 1 | 1.5 | 120 | 1 | 4.2 | 4.15 |

| 2a | 1.1 | 110 | 1 | 3.9 | 3.85 |

| 2b | 1.9 | 130 | 1 | 4.4 | 4.35 |

| 3a | 1.8 | 125 | 0 | 3.2 | 3.30 |

| 3b | 1.7 | 135 | 0 | 3.0 | 2.95 |

This QSAR model could then be used to predict the activity of new, unsynthesized derivatives of this compound, thereby guiding the design of more potent and selective mechanistic probes.

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Routes with Enhanced Selectivity

The development of efficient and selective synthetic methodologies is paramount for the accessibility and study of any new compound. Future research would need to focus on establishing robust synthetic pathways to 2-Ethyloxan-4-ol. Key areas of investigation would include:

Stereoselective Synthesis: The chiral centers in this compound necessitate the development of stereoselective synthetic routes to obtain enantiomerically pure forms of the compound. This would be crucial for investigating its biological activities, as different stereoisomers can have vastly different effects.

Green Chemistry Approaches: Emphasis should be placed on developing environmentally benign synthetic methods. This could involve the use of non-toxic solvents, catalytic reagents, and energy-efficient reaction conditions to minimize the environmental impact of its synthesis.

Scalability: For any potential applications, the developed synthetic routes must be scalable to produce larger quantities of the compound in a cost-effective manner.

A hypothetical comparison of potential synthetic strategies is presented in Table 1.

| Synthetic Strategy | Potential Advantages | Potential Challenges |

| Asymmetric Epoxidation-Cyclization | High stereocontrol | Multi-step process, potential for side reactions |

| Chiral Pool Synthesis | Access to specific stereoisomers | Limited availability of starting materials |

| Organocatalysis | Metal-free, environmentally friendly | Catalyst development and optimization |

Table 1: Hypothetical Comparison of Synthetic Strategies for this compound. This table outlines potential advantages and challenges of different synthetic approaches that could be explored for the synthesis of this compound.

Development of Advanced Analytical Techniques for Complex Matrices

To study this compound in various environments, such as biological samples or material composites, the development of sensitive and selective analytical techniques is essential. Future research in this area would likely involve:

Chromatographic Methods: High-performance liquid chromatography (HPLC) and gas chromatography (GC) methods coupled with mass spectrometry (MS) would need to be developed for the quantification and identification of this compound and its potential metabolites or degradation products.

Spectroscopic Techniques: Nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy would be fundamental for structural elucidation and characterization. Advanced NMR techniques could be employed to determine its three-dimensional structure in solution.

Chiral Separation Methods: The development of chiral chromatography columns or the use of chiral derivatizing agents would be necessary to separate and quantify the different stereoisomers of this compound.

Computational Design of Functional Oxan-4-ol Derivatives

Computational chemistry can play a significant role in predicting the properties and potential applications of this compound and its derivatives. Future computational studies could focus on:

Structure-Activity Relationship (SAR) Studies: By creating a virtual library of related oxan-4-ol derivatives and calculating their electronic and steric properties, it may be possible to predict which modifications would lead to enhanced biological activity or improved material properties.

Molecular Docking: If a biological target for this compound is identified, molecular docking simulations could be used to predict its binding mode and affinity, guiding the design of more potent analogs.

Quantum Chemical Calculations: These calculations can provide insights into the molecule's reactivity, stability, and spectroscopic properties, aiding in the interpretation of experimental data.

Investigation of New Mechanistic Roles in Non-Human Systems and Materials Science

Given the lack of information on this compound, a broad screening approach would be necessary to identify its potential roles in various systems. Research could be directed towards:

Agrochemical Research: Investigating its potential as a pesticide, herbicide, or plant growth regulator in controlled laboratory and greenhouse studies.

Materials Science: Exploring its use as a monomer for the synthesis of novel polymers with unique thermal or mechanical properties. Its bifunctional nature (hydroxyl and ether groups) could make it a versatile building block.

Coordination Chemistry: Studying its ability to act as a ligand for metal ions, potentially leading to new catalysts or materials with interesting magnetic or optical properties.

Integration of Multi-Omics Data in Understanding its Biological Context (Non-Human)

Should initial screenings reveal any biological activity, a multi-omics approach would provide a comprehensive understanding of its mechanism of action in non-human model organisms (e.g., yeast, bacteria, or cell cultures). This would involve:

Transcriptomics: Analyzing changes in gene expression in response to treatment with this compound to identify the cellular pathways it affects.

Proteomics: Studying changes in protein expression to understand the downstream effects of the compound on cellular machinery.

Metabolomics: Investigating alterations in the metabolic profile of an organism to identify the biochemical pathways perturbed by this compound.

The integration of these datasets would provide a holistic view of the compound's biological impact and could help in identifying its molecular targets. A hypothetical workflow for a multi-omics study is presented in Table 2.

| Omics Layer | Experimental Technique | Data Generated | Potential Insights |

| Transcriptomics | RNA-Sequencing | Differential gene expression | Identification of affected signaling pathways |

| Proteomics | Mass Spectrometry | Differential protein abundance | Understanding of functional cellular changes |

| Metabolomics | GC-MS/LC-MS | Altered metabolite levels | Elucidation of metabolic pathway disruption |

Table 2: Hypothetical Multi-Omics Workflow for Studying this compound. This table outlines the potential experimental techniques, data generated, and insights that could be gained from a multi-omics investigation of this compound in a non-human biological system.

Q & A

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in biological assays?

- Methodology :

- Apply nonlinear regression (Hill equation) for IC₅₀ determination.

- Use ANOVA with post-hoc tests (Tukey’s HSD) to assess significance across replicates .

Tables for Key Data

Q. Table 1: Comparative Reactivity of this compound Derivatives

| Derivative | Reaction Type | Rate Constant (s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|---|

| Acetylated | Esterification | 0.45 | 68.2 |

| Tosylated | Sulfonation | 0.29 | 72.8 |

| Reference: |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.